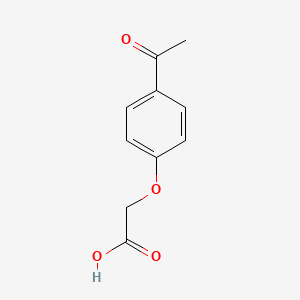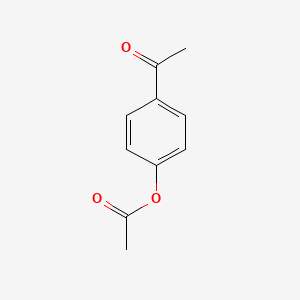![molecular formula C12H7FN2OS B1678330 2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)
2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one
Descripción general
Descripción
PU139 is a potent inhibitor of histone acetyltransferase, an enzyme that plays a crucial role in the regulation of gene expression by acetylating histone proteins. This compound is known for its ability to block multiple histone acetyltransferases, including Gcn5, p300/CBP-associated factor, CREB-binding protein, and p300 .
Aplicaciones Científicas De Investigación
PU139 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone acetyltransferases in gene regulation.
Biology: Employed in research to understand the epigenetic mechanisms underlying various biological processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone acetyltransferases
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PU139 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
In an industrial setting, the production of PU139 is scaled up using optimized synthetic routes to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
PU139 undergoes various chemical reactions, including:
Oxidation: PU139 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PU139 into reduced forms with different chemical properties.
Substitution: PU139 can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PU139 may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Mecanismo De Acción
PU139 exerts its effects by inhibiting histone acetyltransferases, which are enzymes responsible for the acetylation of histone proteins. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting various cellular processes. The molecular targets of PU139 include Gcn5, p300/CBP-associated factor, CREB-binding protein, and p300. The pathways involved in its mechanism of action are related to the regulation of gene expression and epigenetic modifications .
Comparación Con Compuestos Similares
Similar Compounds
Garcinol: Another histone acetyltransferase inhibitor with a different chemical structure.
Acetaminophen: Known for its analgesic properties, also exhibits histone acetyltransferase inhibitory activity.
Curcumin: A natural compound with histone acetyltransferase inhibitory effects.
Uniqueness of PU139
PU139 is unique due to its potent and broad-spectrum inhibition of multiple histone acetyltransferases. This makes it a valuable tool for studying the role of these enzymes in various biological processes and for developing new therapeutic agents targeting histone acetyltransferases .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCIVCACYJRAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



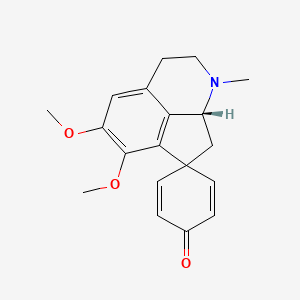
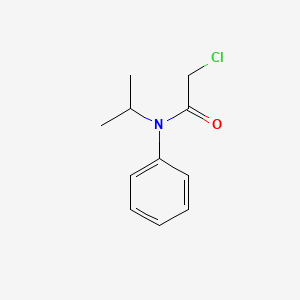
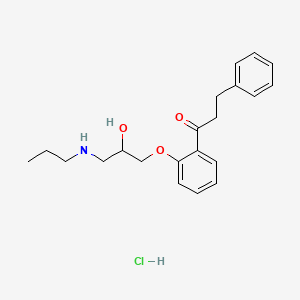

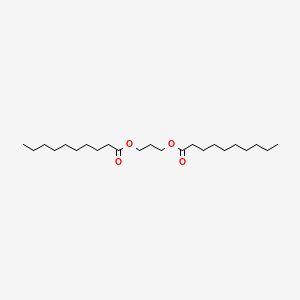





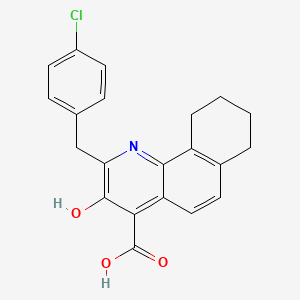
![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)
